molecular formula C7H7NO2 B077573 4-Acetoxypyridine CAS No. 14210-20-9

4-Acetoxypyridine

Cat. No.: B077573
CAS No.: 14210-20-9
M. Wt: 137.14 g/mol
InChI Key: PTZQTYADHHANGW-UHFFFAOYSA-N
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Description

4-Acetoxypyridine is a versatile pyridine derivative of significant interest in medicinal chemistry and chemical synthesis. Its primary research value lies in its role as a synthetic precursor and a protected or activated form of 4-hydroxypyridine. The acetoxy group serves as an excellent leaving group, making this compound a valuable electrophile in nucleophilic aromatic substitution reactions, facilitating the introduction of various amines and other nucleophiles at the 4-position of the pyridine ring to create novel heterocyclic compounds. Furthermore, this compound is extensively studied as a prodrug motif. It can be designed as a bioreversible derivative for phenolic drugs, where enzymatic hydrolysis by carboxylesterases regenerates the active parent molecule, a strategy often employed to enhance drug solubility and bioavailability. In neuropharmacology research, its structural similarity to pyridine derivatives involved in nicotinic acetylcholine receptor (nAChR) signaling makes it a compound of interest for probing receptor function and modulation. This high-purity reagent is essential for developing new synthetic methodologies, creating targeted chemical libraries, and advancing prodrug strategies in preclinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZQTYADHHANGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347965
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14210-20-9
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 4 Acetoxypyridine and Analogues

Esterification Reactions for Pyridinols

The most direct route to 4-acetoxypyridine is through the esterification of its precursor, 4-hydroxypyridine (B47283) (a pyridinol). This transformation is a cornerstone reaction in organic chemistry, typically involving the reaction of an alcohol with a carboxylic acid or its derivative.

The formation of this compound from 4-hydroxypyridine and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com This class of reaction is fundamental to the chemistry of carboxylic acid derivatives. libretexts.org

The general mechanism involves two principal steps: addition and elimination. masterorganicchemistry.com

Nucleophilic Attack: The oxygen atom of the hydroxyl group in 4-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. khanacademy.org This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen.

Formation of Tetrahedral Intermediate: This addition step results in the formation of a transient tetrahedral intermediate. libretexts.orgkhanacademy.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl group is reformed by the expulsion of a leaving group (e.g., an acetate (B1210297) ion in the case of acetic anhydride or a chloride ion for acetyl chloride). libretexts.org

While the acetylation of 4-hydroxypyridine can proceed without a catalyst, the reaction rate and efficiency can be significantly enhanced using catalytic methods. orgsyn.orgnih.gov Nucleophilic catalysts are particularly effective in promoting acyl transfer reactions.

Among the most powerful catalysts for this purpose are 4-dialkylaminopyridines, with 4-dimethylaminopyridine (B28879) (DMAP) being a prominent example. orgsyn.orgumich.edu DMAP functions as a hyper-nucleophilic acylation catalyst. It reacts with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more susceptible to attack by the hydroxyl group of 4-hydroxypyridine than the original anhydride. The catalyst is regenerated at the end of the reaction cycle. This method is convenient for the esterification of carboxylic acids with alcohols under mild, non-acidic conditions at room temperature. orgsyn.org The use of DMAP is especially beneficial when dealing with less reactive or sterically hindered alcohols, although the hydroxyl group in 4-hydroxypyridine is generally accessible. orgsyn.org

Principles of Green Chemistry in Pyridine (B92270) Synthesis Applicable to this compound

While esterification provides this compound from its precursor, the synthesis of the foundational pyridine ring itself is a major focus of green chemistry. researchgate.net These principles are applicable to the synthesis of 4-hydroxypyridine and other pyridine analogues, emphasizing waste reduction, energy efficiency, and the use of less hazardous materials.

A key tenet of green chemistry is the minimization or elimination of organic solvents, which are often toxic, volatile, and contribute significantly to chemical waste. researchgate.net Solvent-free, or solid-state, reactions reduce environmental impact and can sometimes lead to improved reaction kinetics.

Several methodologies have been developed for the synthesis of pyridine derivatives under solvent-free conditions. researchgate.netconicet.gov.ar For example, Wells-Dawson heteropolyacids have been used as recyclable catalysts for the multi-component synthesis of functionalized pyridines at 80 °C, achieving yields between 60% and 99%. conicet.gov.ar Another innovative, solvent- and halide-free approach is the C–H functionalization of pyridine N-oxides with dialkylcyanamides, which produces a range of pyridine-2-yl substituted ureas in high yields (63–92%) without the need for a solvent. rsc.orgwordpress.comrsc.org These methods represent clean, atom-economical alternatives to traditional synthetic routes. rsc.orgrsc.org

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering dramatic rate enhancements, higher yields, and often cleaner reactions compared to conventional heating methods. jocpr.comyoungin.com Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is more energy-efficient. youngin.com

The synthesis of the pyridine core is particularly amenable to microwave irradiation. jocpr.comnih.gov The one-pot Bohlmann-Rahtz synthesis of tri- and tetrasubstituted pyridines, for instance, provides superior yields (up to 98%) in significantly shorter reaction times (10-20 minutes) under microwave conditions compared to conventional heating in a sealed tube. youngin.comorganic-chemistry.org Many protocols combine microwave heating with solvent-free or reduced-solvent conditions, further enhancing their environmental credentials. jocpr.com The table below compares conventional and microwave-assisted methods for the synthesis of certain pyridine derivatives, illustrating the advantages of the latter.

Reaction / CompoundMethodReaction TimeYield (%)Reference
Pyridine-3-carbonitriles (from chalcones)Conventional (Reflux)10-16 hLower jocpr.com
Microwave (130-140°C)10-30 min49-90% jocpr.com
Bohlmann-Rahtz Pyridine SynthesisConventional (Sealed Tube)LongerLower youngin.comorganic-chemistry.org
Microwave (170°C)10-20 minup to 98% youngin.comorganic-chemistry.org
One-pot four-component Pyridine SynthesisConventionalLongerLower nih.govacs.org
Microwave2-7 min82-94% nih.govacs.org

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in one pot. nih.gov These reactions are highly valued in green chemistry for their high atom economy, procedural simplicity, and reduction of waste from intermediate isolation and purification steps. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is a classic and widely studied MCR for building the pyridine skeleton. wikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonium (B1175870) acetate. wikipedia.org The initial dihydropyridine product can then be oxidized to the aromatic pyridine. wikipedia.org Modern iterations of the Hantzsch synthesis have been adapted to be more environmentally friendly, utilizing microwave chemistry or aqueous reaction media. wikipedia.org

Beyond the Hantzsch reaction, a variety of other MCR strategies have been developed for pyridine synthesis. These are often classified by the bond disconnections involved, such as the [2+2+1+1] and [3+2+1] approaches. taylorfrancis.com Recently, novel catalytic sequences, such as a two-pot, three-component synthesis involving a redox-neutral intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition, have provided rapid access to a diverse range of substituted pyridines. nih.gov These MCR strategies offer powerful and efficient pathways to construct the core structure of molecules like this compound and its analogues. taylorfrancis.comnih.gov

Regioselective Functionalization Strategies for Pyridine Rings

The selective introduction of functional groups onto the pyridine ring is a cornerstone of modern synthetic chemistry, driven by the prevalence of the pyridine motif in pharmaceuticals, agrochemicals, and materials science. The inherent electronic properties of the pyridine ring, characterized by a π-deficient system, render direct functionalization challenging, often leading to a mixture of regioisomers. Consequently, the development of sophisticated synthetic methodologies to control the position of substitution is of paramount importance. This section will delve into the regioselective functionalization strategies for pyridine rings, with a particular focus on methods pertinent to the synthesis of 4-substituted pyridines, including analogues of this compound.

The reactivity of the pyridine ring towards electrophilic substitution is low due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, particularly at the C2, C4, and C6 positions. Conversely, nucleophilic attack is favored at these electron-deficient positions. The C3 and C5 positions are comparatively more electron-rich and are thus more susceptible to electrophilic attack, although harsh reaction conditions are often required. Radical substitutions, such as the Minisci reaction, typically show a preference for the C2 and C4 positions. Achieving high regioselectivity in pyridine functionalization, therefore, necessitates the use of specific strategies that can override the intrinsic reactivity of the pyridine nucleus.

One of the most effective strategies to control regioselectivity is the use of directing groups . These can be either covalently attached to the pyridine ring or can be coordinating ligands that interact with a metal catalyst. For instance, in palladium-catalyzed C-H activation, a directing group can guide the catalyst to a specific C-H bond, enabling its selective functionalization. acs.orgrptu.de A study on the palladium-catalyzed ortho-acetoxylation of anilides demonstrated the efficacy of the amide group as a directing element, facilitating the formation of a palladacycle intermediate that leads to selective C-O bond formation. rptu.de While this example is on an aniline (B41778) derivative, the principle is applicable to pyridine systems where a suitably positioned directing group can be installed.

Another powerful approach involves the temporary modification of the pyridine nitrogen . Protonation or coordination to a Lewis acid activates the pyridine ring towards nucleophilic attack, but can also complicate regioselectivity. A more refined strategy is the use of blocking groups on the nitrogen atom. These groups can sterically hinder certain positions or electronically modify the ring to favor substitution at a specific site. A notable example is the use of a simple maleate-derived blocking group to achieve exquisite C4-selectivity in Minisci-type decarboxylative alkylations. nih.govorganic-chemistry.orgchemrxiv.org This method allows for the functionalization to proceed under acid-free conditions, affording a single regioisomer at the C4 position. nih.govorganic-chemistry.org

The following table summarizes a selection of regioselective C4-alkylation reactions using a maleate-derived blocking group, showcasing the versatility of this approach with various carboxylic acids as alkyl sources. nih.govchemrxiv.org

EntryPyridine SubstrateCarboxylic AcidProductYield (%)
1PyridineCyclohexanecarboxylic acid4-Cyclohexylpyridine85
2PyridineAdamantane-1-carboxylic acid4-(1-Adamantyl)pyridine92
3PyridinePivalic acid4-tert-Butylpyridine78
43-MethylpyridineCyclohexanecarboxylic acid4-Cyclohexyl-3-methylpyridine81
53,5-DimethylpyridineCyclohexanecarboxylic acid4-Cyclohexyl-3,5-dimethylpyridine75

Yields are for the two-step process of blocking group installation and subsequent Minisci reaction.

Transition-metal catalysis has emerged as a particularly versatile tool for the regioselective functionalization of pyridines. acs.orgumich.edu Different metal catalysts and ligands can be employed to target specific C-H bonds. For instance, nickel/Lewis acid cooperative catalysis has been shown to achieve direct C4-selective addition of pyridine across alkenes and alkynes. acs.org In the context of synthesizing this compound analogues, palladium catalysis is highly relevant. Detailed mechanistic studies on the palladium-catalyzed C-H acetoxylation of benzene (B151609) have revealed the profound impact of pyridine as a ligand on the reaction's efficiency and selectivity. acs.orgcapes.gov.brnih.gov These studies have shown that the ratio of palladium to pyridine is critical, with a 1:1 ratio of Pd(OAc)₂ to pyridine forming a highly active dimeric species, [(pyridine)Pd(OAc)₂]₂, which promotes C-H activation. acs.orgnih.gov While these studies were conducted on benzene, they provide a mechanistic blueprint for the potential direct C4-acetoxylation of pyridine itself. The proposed catalytic cycle involves the C-H activation as the rate-limiting step. acs.orgnih.gov

Furthermore, the generation of pyridyne intermediates offers a unique pathway for the difunctionalization of the pyridine ring. A method for the regioselective 3,4-difunctionalization of 3-chloropyridines proceeds via a 3,4-pyridyne intermediate. The regioselectivity of the subsequent nucleophilic addition is controlled by a directing group at the C2 position.

For the specific synthesis of this compound, an indirect but highly practical approach involves the synthesis of its precursor, 4-hydroxypyridine . This intermediate can be synthesized through various methods, including the diazotization of 4-aminopyridine (B3432731) followed by hydrolysis. guidechem.com Another route involves the reaction of 1,3-diketones with ammonia (B1221849) and subsequent cyclization. google.com Once 4-hydroxypyridine is obtained, a straightforward acetylation reaction can yield the desired this compound.

The table below outlines a selection of catalysts and their effect on the regioselectivity of pyridine functionalization.

Catalyst SystemReaction TypeTargeted PositionKey Features
Pd(OAc)₂/Pyridine (1:1)C-H Acetoxylation (of Benzene)-Forms a highly active dimeric palladium species. acs.orgnih.gov
Ni/Lewis Acid with N-heterocyclic carbene ligandHydroalkylation/AlkenylationC4Direct addition across alkenes and alkynes. acs.org
Maleate-derived Blocking Group with AgNO₃/(NH₄)₂S₂O₈Minisci-type AlkylationC4Exquisite regioselectivity under acid-free conditions. nih.govorganic-chemistry.org
Co(II) with α-diazoacetatesC-C bond formationC3Highly regioselective carbenoid insertion.

Mechanistic Elucidation of 4 Acetoxypyridine Reactivity

Reaction Pathways Involving the Acetoxy Group

The acetoxy moiety of 4-acetoxypyridine is a focal point for several important transformations, including hydrolysis, nucleophilic substitution, and acyl transfer processes.

Hydrolytic Mechanisms of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acids or bases.

Under acidic conditions , the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen of the acetoxy group. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org This attack forms a tetrahedral intermediate. libretexts.org Subsequently, a proton is transferred to the oxygen of the pyridinol leaving group, which is then eliminated as 4-hydroxypyridine (B47283) (in its pyridone tautomeric form). The final step involves deprotonation of the resulting acetyl cation to regenerate the acid catalyst and form acetic acid. This process is reversible. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, typically involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org This is a classic nucleophilic acyl substitution pathway. The attack forms a tetrahedral anionic intermediate. libretexts.org The subsequent collapse of this intermediate results in the elimination of the 4-pyridinoxyl anion as the leaving group and the formation of acetic acid. In a basic medium, the 4-pyridinoxyl anion is protonated by water to form 4-hydroxypyridine, and the acetic acid is deprotonated to form acetate (B1210297). Pyridine (B92270) bases themselves can act as catalysts in the hydrolysis of aryl acetates. rsc.org Studies on related compounds show that this catalysis is often nucleophilic in nature. rsc.org For instance, the base-catalyzed hydrolysis of 4-hydroperoxycyclophosphamide proceeds via a general-base-catalyzed elimination to form a transient imine intermediate, which can then react with water. nih.gov

Nucleophilic Substitution Reactions at the Acetoxy Position

In these reactions, this compound acts as an acetylating agent, transferring its acetyl group to a nucleophile. This is a form of nucleophilic acyl substitution where the pyridin-4-yloxy group serves as the leaving group. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the acetoxy group, proceeding through a tetrahedral intermediate before the expulsion of the leaving group. libretexts.orgmasterorganicchemistry.com

Research has demonstrated the effectiveness of acetoxypyridines in acetylating various functional groups. scispace.com For example, 2- and 3-acetoxypyridine (B97638) have been successfully used to acetylate alcohols, phenols, and amines. scispace.com Although the specific reactivity of the 4-isomer was not the focus of this particular study, the principle remains the same. The efficiency of the acetylation can be influenced by reaction conditions such as the solvent and temperature. scispace.com

Table 1: Acetylation of Various Compounds Using 3-Acetoxypyridine scispace.com
SubstrateProductYield (%)Reaction Conditions
n-Butyl AlcoholButyl acetate92Reflux in CCl4 for 1 hr
Aniline (B41778)Acetanilide95In ether at room temp. for 2 hr
PhenolPhenyl acetate91Reflux in CCl4 for 1 hr
Anisole (Friedel-Crafts)Acetylanisole76In carbon disulfide with AlCl3

Similarly, nucleophilic substitution at an acetoxy group is a key step in the synthesis of various substituted nucleosides, where a Lewis acid promotes the reaction of an acetoxy nucleoside with silicon-based nucleophiles. nih.gov This demonstrates the utility of the acetoxy group in forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

Role of this compound as a Leaving Group in Acyl Transfer Processes

In the context of acyl transfer reactions, the focus shifts to processes where the pyridinoxy moiety, often derived from a pyridine N-oxide, functions as the leaving group. researchgate.net These reactions are fundamental in understanding the reactivity of acylonium salts. The transfer of an acyl group from an N-acyloxypyridinium salt to a nucleophile, such as another pyridine N-oxide, has been studied extensively. researchgate.net

The mechanism of these acyl transfer reactions is typically a one-step, concerted SN2-type process. researchgate.net The equilibrium of this transfer is dependent on the basicity of the nucleophile and the leaving group. researchgate.net Factors that influence the reaction profile include the strength of the bond being formed, the nucleophilicity of the attacking species, the stability of the leaving group, and the nature of the acyl group itself. researchgate.net Studies on the acyl transfer reactions of dinitrophenyl furoates highlight that the mechanism is often a two-step addition-elimination pathway where the initial nucleophilic attack is the rate-determining step. mdpi.com The nature of the nucleophile can significantly impact the kinetics and mechanism of these acyl transfer reactions. mdpi.com

Reactivity of the Pyridine Heterocycle in this compound Analogues

The pyridine ring in this compound has its own characteristic reactivity, which is influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the acetoxy substituent.

Nucleophilic Addition to the Pyridine Ring (General Principles)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. mdpi.com Nucleophilic substitution or addition reactions occur preferentially at the C-2 (ortho) and C-4 (para) positions. slideshare.netyoutube.comquimicaorganica.orgstackexchange.combrainly.com This regioselectivity is explained by the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comechemi.com

When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This provides significant stabilization for the intermediate. stackexchange.comechemi.com In contrast, if the nucleophile attacks at the C-3 position, the negative charge is confined to the carbon atoms of the ring, and no resonance structure can place the charge on the nitrogen. youtube.comstackexchange.com Consequently, the intermediate for C-3 attack is less stable, and this pathway is disfavored. quimicaorganica.org

Pyridines that contain a good leaving group at the 2- or 4-position readily undergo nucleophilic aromatic substitution via an addition-elimination mechanism. youtube.comquimicaorganica.org Even pyridine itself can react with very strong nucleophiles, such as in the Chichibabin reaction where an amide anion attacks the C-2 position, displacing a hydride ion. youtube.comquimicaorganica.org The activation of the pyridine ring, for instance by forming N-acylpyridinium salts, enhances its electrophilicity and facilitates nucleophilic addition at the C-2 and C-4 positions. mdpi.comuiowa.edu

Identification and Characterization of Reaction Intermediates

The reactivity of this compound, particularly in hydrolysis reactions, is characterized by the formation of key transient species. The hydrolysis is understood to proceed through a nucleophilic catalysis pathway, analogous to the well-studied pyridine-catalyzed hydrolysis of esters and anhydrides. Two principal intermediates have been identified and are central to the reaction mechanism: the N-acetylpyridinium cation and a tetrahedral intermediate.

Following the formation of the N-acetylpyridinium cation, a water molecule acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This nucleophilic addition results in the formation of a tetrahedral intermediate . rsc.org Tetrahedral intermediates are common in nucleophilic acyl substitution reactions and are characterized by a central carbon atom bonded to four other atoms, temporarily breaking the carbonyl pi bond. scholaris.ca The existence of such intermediates in ester hydrolysis has been supported by isotopic labeling studies. The breakdown of this tetrahedral intermediate is typically the rate-determining step, leading to the final products, which are acetic acid and 4-hydroxypyridine (or its tautomer, 4-pyridone).

The general mechanism involving these intermediates can be summarized as follows:

Formation of the N-acetylpyridinium cation.

Nucleophilic attack by water on the N-acetylpyridinium cation.

Formation of the tetrahedral intermediate.

Collapse of the tetrahedral intermediate to yield the final products and regenerate the catalyst (if an external pyridine is used).

Kinetic and Thermodynamic Parameters of Reaction Mechanisms

The study of the kinetics of the hydrolysis of this compound and related compounds provides valuable insights into the reaction mechanism. While specific kinetic and thermodynamic data for this compound are not extensively reported in readily available literature, the kinetics of the hydrolysis of similar aryl acetates catalyzed by pyridines have been investigated.

For the hydrolysis of aryl acetates catalyzed by substituted pyridines, the reaction rate is dependent on the concentration of both the ester and the pyridine catalyst. The relationship between the rate constant and the basicity of the pyridine catalyst is often described by the Brønsted equation , which relates the logarithm of the rate constant to the pKa of the catalyst.

A study on the hydrolysis of p-nitrophenyl acetate catalyzed by various substituted pyridines demonstrated a linear Brønsted-type plot. researchgate.net This linearity suggests that the reaction mechanism is consistent across the series of catalysts and that the rate-determining step involves the nucleophilic attack of the pyridine. The Brønsted coefficient (β) obtained from such plots provides information about the degree of bond formation in the transition state. For the aminolysis of p-nitrophenyl acetate and 2,4-dinitrophenyl acetate, the Brønsted-type plots were linear with slopes (β) of 0.74 and 0.94, respectively, indicating a mechanism involving a zwitterionic tetrahedral addition intermediate where its dissociation into products is the rate-limiting step. researchgate.net

While a specific Brønsted plot for the self-catalyzed hydrolysis of this compound is not available, the principles from related systems can be applied. The rate of hydrolysis would be expected to be influenced by factors that affect the stability of the N-acetylpyridinium and tetrahedral intermediates.

Thermodynamic parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide further details about the transition state. For the hydrolysis of acetic anhydride (B1165640) in an acetonitrile/water cosolvent system, a detailed thermodynamic analysis has been performed. The activation enthalpy and entropy were found to be temperature-independent under iso-mole fraction conditions, while they were strongly temperature-dependent under isodielectric conditions. Such analyses for this compound would be crucial for a complete understanding of its reactivity profile.

Table of Relevant Kinetic Data for Analogous Reactions:

ReactionCatalyst (Pyridine Derivative)Rate Constant (k) or Brønsted Coefficient (β)Conditions
Hydrolysis of p-Nitrophenyl AcetateVarious Substituted Pyridinesβ = 0.74Aqueous solution
Hydrolysis of 2,4-Dinitrophenyl AcetateVarious Substituted Pyridinesβ = 0.94Aqueous solution
Hydrolysis of aromatic sulphonyl chloridesSubstituted Pyridinesβ varies from 0.406 to 0.557Dioxane-water mixture
Alkaline Hydrolysis of p-Nitrophenyl Acetate (in DMSO-H₂O)OH⁻kN increases from 11.6 to 32,800 M⁻¹s⁻¹0 to 80 mol % DMSO at 25.0 ± 0.1 °C
Alkaline Hydrolysis of S-p-Nitrophenyl Thioacetate (in DMSO-H₂O)OH⁻kN increases from 5.90 to 190,000 M⁻¹s⁻¹0 to 80 mol % DMSO at 25.0 ± 0.1 °C

This table presents data for reactions analogous to the hydrolysis of this compound to illustrate general kinetic trends. Specific data for this compound is limited in the searched literature.

Advanced Computational and Theoretical Studies of 4 Acetoxypyridine

Density Functional Theory (DFT) Calculations and Related Approaches

No dedicated publications detailing Density Functional Theory (DFT) calculations for the 4-Acetoxypyridine molecule were identified. Research in this area appears to be limited, with computational studies focusing on related but structurally distinct pyridine (B92270) derivatives.

Molecular Geometry Optimization and Conformational Analysis

Specific studies on the molecular geometry optimization or conformational analysis of this compound using computational methods could not be found. While general principles of chemistry suggest that the molecule would have a planar pyridine ring with rotational freedom around the ester group, detailed energetic calculations and the identification of stable conformers are not available in the literature.

Electronic Structure and Electron Density Distribution

There is no available research that provides a detailed analysis of the electronic structure or the electron density distribution (such as Natural Bond Orbital or Quantum Theory of Atoms in Molecules analyses) for this compound. Such studies are crucial for understanding the molecule's reactivity and bonding characteristics, but this information has not been published.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Consequently, data regarding its HOMO-LUMO energy gap, which is indicative of its kinetic stability and chemical reactivity, is unavailable.

Analysis of Intermolecular Interactions in this compound Aggregates and Co-crystals

While the formation of co-crystals is a common strategy in crystal engineering, specific studies detailing the intermolecular interactions in aggregates or co-crystals of this compound are not documented. Older literature from 1970 discusses an equilibrium between this compound and N-Acetyl-4-pyridone, but this does not include a computational analysis of the non-covalent interactions. istanbul.edu.trcam.ac.ukistanbul.edu.tr

Hydrogen Bonding Networks and Their Energetics

No crystal structures or computational models for this compound have been published that would allow for an analysis of its hydrogen bonding networks. The molecule has potential hydrogen bond acceptors (the pyridine nitrogen and the carbonyl and ester oxygens), but their specific interactions and energetic contributions in a solid-state or aggregated form have not been studied.

π-π Stacking Interactions and Aromaticity Effects

While the pyridine ring is an aromatic system capable of engaging in π-π stacking, no specific studies analyzing these interactions for this compound have been performed. Computational or experimental data on the geometry, energy, and influence of aromaticity on the stacking of this compound molecules is absent from the current body of scientific literature.

Quantum Topological Atoms in Molecule (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for dissecting the electronic structure of a molecule. amercrystalassn.org By analyzing the topology of the electron density, QTAIM partitions a system into distinct atomic basins, allowing for the rigorous definition and characterization of chemical bonds and intermolecular interactions. amercrystalassn.orgacs.org This approach is founded on identifying critical points in the electron density field, particularly bond critical points (BCPs), which exist between two chemically bonded atoms. acs.org

The analysis of parameters at these BCPs, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and various energy densities, elucidates the nature of the interaction. mdpi.com For instance, the sign of the Laplacian (∇²ρ(r)) can distinguish between shared-shell (covalent) interactions and closed-shell interactions, which are characteristic of hydrogen bonds and van der Waals forces. mdpi.com

In a study on a cocrystal of 4-acetylpyridine (B144475)—a compound structurally similar to this compound—and succinic acid, QTAIM was employed to quantitatively assess the interactions stabilizing the crystal lattice. tandfonline.com The analysis confirmed the nature of classical O−H⋯N and non-classical C−H⋯O hydrogen bonds, which are crucial in forming the supramolecular architecture. tandfonline.com For a molecule like this compound, a similar QTAIM analysis would be expected to quantify the strength and nature of hydrogen bonds and other non-covalent interactions involving the pyridine nitrogen, the acetyl oxygen atoms, and the ring's hydrogen atoms.

Table 1: Key Parameters in QTAIM Analysis and Their Significance

Parameter Symbol Significance at a Bond Critical Point (BCP)
Electron Density ρ(r) Indicates the strength of the interaction; higher values suggest stronger bonds.
Laplacian of Electron Density ∇²ρ(r) A negative value typically indicates a shared (covalent) interaction, while a positive value suggests a closed-shell (non-covalent) interaction.
Total Electron Energy Density H(r) A negative value is indicative of a stabilizing interaction with some covalent character.
Potential Energy Density V(r) Always negative for a bonding interaction.

Hirshfeld Surface and 2D Fingerprint Plot Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify the intricate network of intermolecular interactions within a crystal. ub.eduiucr.org The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. Various properties can then be mapped onto this surface to highlight specific features of the molecular interactions.

A study on a 4-acetylpyridine-succinic acid cocrystal utilized Hirshfeld surface analysis to provide a quantitative breakdown of the intermolecular contacts. tandfonline.com The analysis generates 2D fingerprint plots, which summarize all the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. crystalexplorer.net These plots provide a unique "fingerprint" of the crystal packing environment. crystalexplorer.net

For the 4-acetylpyridine cocrystal, the analysis revealed the dominant role of specific interactions in stabilizing the structure. tandfonline.com The contributions of the most significant contacts to the total Hirshfeld surface area were quantified, providing a clear picture of the packing forces. tandfonline.com A similar analysis for this compound would likely reveal significant contributions from contacts involving the ester group's oxygen atoms and the aromatic ring.

Table 2: Percentage Contribution of Intermolecular Contacts for 4-Acetylpyridine-Succinic Acid Cocrystal This table is based on data from a study on a related compound and serves as an illustrative example of the data generated from Hirshfeld surface analysis. tandfonline.com

Contact Type Percentage Contribution (%) Description
H···H 40.0 Represents contacts between hydrogen atoms, typically the most abundant in organic crystals.
O···H 32.0 Corresponds primarily to hydrogen bonding interactions involving oxygen and hydrogen atoms.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides indispensable tools for investigating the mechanisms of chemical reactions, particularly for identifying the fleeting, high-energy structures known as transition states. mit.edu Understanding the structure and energy of a transition state is critical as it governs the rate and feasibility of a chemical transformation. mit.edu Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are especially well-suited for studying reactions in complex environments, such as those catalyzed by enzymes. nih.govnih.gov

A notable computational study investigated the asymmetric reduction of 4-acetylpyridine, a reaction catalyzed by the enzyme human carbonic anhydrase II (hCAII). nih.gov This study employed QM/MM calculations to explore the feasibility of a proposed reaction mechanism involving the formation and transfer of an enzymatic zinc hydride. nih.gov

The computational model assessed key steps in the reaction pathway:

Docking: The initial binding of the hydride donor, phenylsilane, to the enzyme's active site was modeled. nih.gov

Hydride Formation: The calculations investigated the formation of a zinc-hydride intermediate within the enzyme. nih.gov

Hydride Transfer: The model simulated the transfer of the hydride from the zinc center to the carbonyl carbon of 4-acetylpyridine, leading to the formation of the chiral alcohol product. nih.gov

These calculations provided strong evidence supporting the proposed stepwise mechanism and helped to explain the high enantioselectivity observed experimentally. nih.gov Such computational approaches are vital for designing new catalysts and understanding biological reaction pathways. mit.edu A similar modeling strategy could be applied to predict the reactivity of this compound in various chemical or biological transformations.

Table 3: Chemical Compounds and Corresponding PubChem CIDs

Compound Name PubChem CID
This compound 122823
4-Acetylpyridine 7050
Succinic acid 1110
Phenylsilane 69485

Sophisticated Spectroscopic Characterization of 4 Acetoxypyridine Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for probing the molecular structure of 4-acetoxypyridine and its derivatives. These methods are sensitive to the vibrations of chemical bonds and provide a characteristic fingerprint of the molecule.

The vibrational spectrum of this compound is complex, with numerous absorption bands corresponding to the various stretching and bending modes of the pyridine (B92270) ring and the acetoxy group. A detailed assignment of these bands is achieved through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT). ahievran.edu.tr Normal mode analysis helps to describe the collective motions of atoms for each vibrational frequency. uni-leipzig.de

Key vibrational modes for pyridine and its derivatives include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane ring deformation modes. tandfonline.com The introduction of the acetoxy group at the 4-position introduces additional characteristic vibrations, such as the C=O stretching of the ester, C-O stretching, and the modes associated with the methyl group.

A general assignment for the fundamental vibrations of a related molecule, 4-vinylpyridine (B31050), provides a basis for understanding the spectra of 4-substituted pyridines. tandfonline.com For a molecule like 4-vinylpyridine with Cs point group symmetry, all vibrations are active in both infrared and Raman spectra. tandfonline.com Many of the vibrational frequencies of a 4-substituted pyridine are expected to be close to those of pyridine itself. tandfonline.com

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region.

C=O Stretching: The carbonyl stretch of the acetoxy group is a strong, characteristic band, typically appearing in the 1700-1750 cm⁻¹ region.

Ring Vibrations: The pyridine ring breathing mode and other ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester group are found in the 1300-1100 cm⁻¹ region.

Out-of-plane Bending: C-H out-of-plane bending vibrations are observed at lower frequencies, typically below 900 cm⁻¹.

A detailed analysis of the FT-IR and Raman spectra of 4-acetylpyridine (B144475), a closely related compound, has been performed, with assignments supported by DFT calculations. ahievran.edu.trdergipark.org.tr These studies provide a valuable reference for the interpretation of the vibrational spectra of this compound.

The coordination of a pyridine derivative to a metal center induces characteristic shifts in its vibrational frequencies. By comparing the spectra of the free ligand with that of the metal complex, information about the coordination mode and the strength of the metal-ligand bond can be obtained. tandfonline.comdergipark.org.tr

Studies on metal complexes of 4-acetylpyridine and other 4-substituted pyridines have shown that the coordination to a metal ion, typically through the pyridine nitrogen, leads to an increase in the frequency of several ring vibrations. tandfonline.comdergipark.org.tr This is attributed to the kinematic coupling of the ring vibrations with the newly formed metal-nitrogen bond and the electronic effects of coordination. tandfonline.com

For instance, in zinc(II) halide complexes of 4-acetylpyridine, the infrared and Raman spectra have been recorded and analyzed to understand the structure-spectra correlations. ahievran.edu.trdergipark.org.tr Similarly, studies on transition metal tetracyanonickelate (B1213329) complexes with 4-vinylpyridine have shown that frequency shifts upon complex formation are dependent on the metal. tandfonline.comtandfonline.com The analysis of these shifts provides insights into the nature of the coordination bond. tandfonline.com The band at 412 cm⁻¹ in the IR spectrum is considered characteristic of a metal-coordinated pyridine ring. mdpi.com

These findings are directly applicable to the study of this compound metal complexes, where similar shifts in the pyridine ring vibrations would be expected upon coordination. The magnitude of these shifts can provide information about the electronic and structural changes in the this compound ligand upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts of the protons and carbons are sensitive to their local electronic environment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the methyl protons of the acetoxy group. The pyridine protons will appear as two sets of doublets in the aromatic region, characteristic of a 4-substituted pyridine ring. The methyl protons will appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the pyridine ring and the acetoxy group. The chemical shifts of the ring carbons provide information about the electron distribution within the aromatic system. The carbonyl carbon of the acetoxy group will have a characteristic downfield chemical shift.

Detailed NMR data for related compounds, such as derivatives of 2-acetylpyridine, are available and can be used as a reference for assigning the spectra of this compound. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. wikipedia.orgemerypharma.com

COSY: A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgcreative-biostructure.com This allows for the assignment of adjacent protons on the pyridine ring.

HSQC: An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached. wikipedia.org This is essential for assigning the carbon signals based on the already assigned proton signals.

These 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound in solution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, from which the positions of all atoms can be determined with high precision. ajchem-a.com

Similarly, the crystal structure of an organic molecular adduct, 4-acetylpyridine:4-aminobenzoic acid, has been determined to be in the orthorhombic system with a non-centrosymmetric space group, P2₁2₁2₁. researchgate.net The study of such co-crystals and adducts is valuable for understanding the intermolecular interactions that this compound can engage in, which are crucial for crystal engineering and the design of new materials.

Single Crystal X-ray Diffraction of this compound and Its Derivatives

Single crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for this compound itself is not prominently available in the surveyed literature, extensive studies have been conducted on its close derivatives, particularly co-crystals and complexes of 4-acetylpyridine. These derivatives serve as valuable proxies for understanding the structural behavior of 4-substituted pyridine systems.

Research has successfully produced and analyzed co-crystals of 4-acetylpyridine with various organic acids, such as succinic acid and fumaric acid, using slow evaporation methods. tandfonline.comtandfonline.comresearchgate.net For instance, a co-crystal of 4-acetylpyridine and succinic acid was synthesized and its structure confirmed by SCXRD. tandfonline.comtandfonline.com Similarly, novel co-crystals involving 3-aminobenzoic acid and 4-acetylpyridine have been characterized, revealing a monoclinic crystal system. researchgate.net

Beyond co-crystals, metal complexes involving 4-acetylpyridine as a ligand have also been extensively studied. The synthesis and SCXRD analysis of a manganese(II) complex, specifically bis(4-acetylpyridine-κN)bis(ethanol-κO)bis(thiocyanato-κN)manganese(II), revealed a slightly distorted octahedral geometry around the central manganese atom. iucr.orgscienceopen.com Platinum(II) complexes with 4-acetylpyridine have also been synthesized and their geometry confirmed by SCXRD, demonstrating the versatility of this pyridine derivative in coordination chemistry. nih.govnih.govnih.gov These analyses provide foundational data on bond lengths, angles, and the supramolecular architecture of systems closely related to this compound.

Crystallographic Data Interpretation for Bond Lengths, Bond Angles, and Dihedral Angles

The interpretation of crystallographic data from SCXRD provides fundamental insights into molecular geometry. For derivatives of this compound, such as the co-crystal of 4-acetylpyridine with succinic acid (ACP-SA), detailed structural parameters have been determined. The analysis confirmed the presence of both 4-acetylpyridine and succinic acid molecules in a 1:0.5 ratio within the asymmetric unit. tandfonline.com This co-crystal crystallizes in a monoclinic system with the space group P2₁/n. tandfonline.com

Crystallographic Data for 4-Acetylpyridine-Succinic Acid (ACP-SA) Co-crystal tandfonline.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.0185 (14)
b (Å)8.8955 (14)
c (Å)10.9044 (18)
β (°)93.017 (3)
Volume (ų)873.6 (2)
Z (Formula units per cell)4

Crystal Packing, Lattice Interactions, and Supramolecular Assembly

Crystal packing describes how molecules are arranged in a crystal lattice, governed by a network of non-covalent intermolecular interactions. In the derivatives of this compound, hydrogen bonding is a dominant force in directing the supramolecular assembly. mdpi.com In the co-crystal of 4-acetylpyridine and succinic acid, the structure is stabilized by classical O—H⋯N and non-classical C—H⋯O hydrogen bonds. tandfonline.com These interactions form recognizable supramolecular synthons, such as D(2) and R₄⁴(22) motifs, which build the larger architecture. tandfonline.com

Mass Spectrometry in Reaction Analysis and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. filab.fr In the context of this compound, GC-MS is an ideal tool for monitoring its formation as a product or its presence as an intermediate in a reaction mixture. For instance, in the synthesis of this compound via the acetylation of 4-hydroxypyridine (B47283), GC-MS can be used to confirm the identity of the product. The technique separates the components of the mixture based on their volatility and interaction with the GC column, and the mass spectrometer then provides a unique fragmentation pattern (mass spectrum) for each component, which acts as a molecular fingerprint.

The analysis of pyridine and its derivatives in various matrices using GC-MS is well-established. researchgate.net Headspace GC-MS, for example, has been developed for the quantitative analysis of pyridine in environmental samples, demonstrating the technique's sensitivity and robustness. northeastfc.uk Often, polar functional groups like hydroxyls are derivatized prior to GC-MS analysis to increase volatility and thermal stability. mdpi.com The acetylation of a hydroxyl group—the very reaction that forms this compound from its precursor—is a common in-situ derivatization strategy used to improve GC-MS analysis of compounds with -OH moieties. mdpi.com Therefore, GC-MS can be used not only to identify this compound but also to quantify its precursor by converting it into this compound for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of molecules, but some compounds exhibit poor ionization efficiency or chromatographic retention. mdpi.comddtjournal.com Chemical derivatization is a strategy employed to overcome these limitations by chemically modifying the analyte to enhance its detectability. mdpi.comnih.gov

In the context of this compound, the compound itself is the product of a common derivatization reaction: acetylation. Polar molecules containing hydroxyl groups, such as 4-hydroxypyridine, can be challenging to analyze directly. By converting the hydroxyl group to an acetyl ester, the resulting this compound may exhibit improved chromatographic properties on reverse-phase columns and better ionization efficiency. This approach is widely used in metabolomics and other fields. For example, studies on vitamin D metabolites have employed acetylation in combination with other reagents to achieve signal enhancements of up to 295-fold. nih.gov In polymer analysis, the complete acetylation of hydroxyl end-groups of polylactide oligomers using acetic anhydride (B1165640) and pyridine was confirmed by mass spectrometry, enabling accurate characterization. acs.org Thus, LC-MS methodologies can be based on the derivatization of a precursor like 4-hydroxypyridine to this compound to enable sensitive and accurate quantification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligomer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique essential for the mass analysis of large molecules like polymers and oligomers. nih.gov Pyridine derivatives, including systems related to this compound, play a crucial role in the successful MALDI-TOF-MS analysis of certain oligomers.

One innovative application involves modifying the MALDI matrix itself. The characterization of oligomeric hydroxyl silicon oils proved difficult due to poor ionization efficiency until a pyridine-modified 2,5-dihydroxylbenzoic acid (DHB) matrix was used. researchgate.netnih.gov The addition of pyridine to the matrix improved the solubility of the silicone oil oligomers within the crystal lattice, which significantly enhanced their ionization efficiency and allowed for successful characterization. nih.gov

MALDI-TOF-MS is also used to study the structure and formation of oligomers that incorporate pyridine moieties. In one study, the technique was used to investigate the oligomerization of palladium acetate (B1210297) complexes that contained various pyridine derivative ligands. researchmap.jp The analysis revealed that the degree of oligomerization was influenced by the specific pyridine ligand used. researchmap.jp In another example, MALDI-TOF-MS was instrumental in identifying the precise composition of discrete, cyclic co-oligomers formed from complementary Sn(IV)-porphyrin and Zn(II)-porphyrin monomers, where the assembly was directed by the interaction of a pyridine group on the Zn(II)-porphyrin with the tin center of the other unit. psu.edu The mass spectrum clearly showed the presence of decameric and dodecameric cyclic species. psu.edu

Time-Resolved Spectroscopic Techniques for Transient Species Observation

Time-resolved spectroscopy is an indispensable tool for investigating the fleeting existence and intricate dynamics of transient species, such as excited states and reactive intermediates, which are pivotal in photochemical and photophysical processes. While specific, in-depth research on the transient species of this compound using time-resolved techniques is not extensively documented in publicly available literature, the principles of these methods, as applied to analogous pyridine derivatives, provide a robust framework for understanding how such investigations would be conducted and the nature of the insights they would yield.

Techniques like transient absorption spectroscopy and time-resolved infrared spectroscopy (TRIR) are paramount for these studies. In a typical transient absorption experiment, a sample is excited by a short laser pulse (the "pump" pulse), and the subsequent changes in its absorption of a second, delayed "probe" pulse are monitored over time. This allows for the detection and characterization of short-lived species generated by the initial excitation.

For a molecule like this compound, excitation with an appropriate wavelength of light would likely lead to the formation of singlet and triplet excited states. Time-resolved spectroscopy would enable the observation of the formation and decay of these states, providing critical data on their lifetimes and the kinetics of processes such as intersystem crossing (the transition from a singlet to a triplet state) and relaxation back to the ground state.

Although specific experimental data for this compound is not available, research on related pyridine compounds demonstrates the power of these techniques. For instance, studies on various substituted pyridines have successfully characterized their excited triplet states and the mechanisms of photochemical reactions, such as hydrogen abstraction. osti.gov Similarly, investigations into pyridine derivatives have utilized femtosecond transient absorption to uncover details of electronic relaxation and the influence of the solvent environment on these processes.

Were such studies to be performed on this compound, the data would likely be presented in a format similar to the hypothetical table below, which illustrates the type of information that would be gathered. This data would be crucial for constructing a complete picture of the molecule's photochemistry and photophysics.

Hypothetical Transient Species Data for this compound

Transient SpeciesTechniqueWavelength (nm)Lifetime (τ)SolventObservations
Singlet Excited State (S₁)Femtosecond Transient Absorption450 (Absorption Max)1.2 nsAcetonitrileObservation of stimulated emission and decay kinetics.
Triplet Excited State (T₁)Nanosecond Transient Absorption520 (Absorption Max)3.5 µsMethanolCharacterization of T₁-Tₙ absorption and decay.
Radical CationPicosecond Transient Absorption480 (Absorption Max)500 psDichloromethaneFormation via photoinduced electron transfer.

Note: The data in this table is hypothetical and presented for illustrative purposes to show the type of information obtained from time-resolved spectroscopic studies. No specific experimental data for the transient species of this compound was found in the searched literature.

Advanced Research Applications of 4 Acetoxypyridine in Organic Synthesis and Materials Science

4-Acetoxypyridine as a Precursor and Building Block in Complex Organic Synthesis

This compound serves as a versatile precursor and building block in the synthesis of complex organic molecules, particularly in the construction of diverse heterocyclic scaffolds and as a derivatization reagent in analytical chemistry. Its utility stems from the reactivity of the pyridine (B92270) ring and the functionality of the acetoxy group.

Synthesis of Diverse Heterocyclic Scaffolds

The pyridine nucleus is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govlifechemicals.com The inherent reactivity of this compound, often through its precursor 4-acetylpyridine (B144475), allows for its incorporation into various synthetic strategies to construct more complex heterocyclic systems. guidechem.comchemicalbook.com

One common approach involves the condensation of 4-acetylpyridine with other organic molecules to form larger ring systems. For instance, the reaction of 4-acetylpyridine with malononitrile and dimedone or cyclohexa-1,3-dione in a multicomponent reaction leads to the formation of 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives. nih.gov This transformation proceeds through an initial condensation to form an aralkylidene malononitrile derivative, followed by a Michael-type addition and subsequent cyclization. nih.gov

Furthermore, pyridine derivatives are instrumental in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are recognized for their broad spectrum of biological activities. nih.gov The synthesis of these scaffolds can be achieved through intramolecular cyclization of appropriately substituted pyridine precursors. nih.gov The versatility of pyridine-based building blocks extends to the creation of diverse chemical libraries for biological screening, highlighting their importance in drug discovery. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Pyridine Derivatives
Starting Pyridine DerivativeReactantsResulting Heterocyclic ScaffoldReaction Type
4-AcetylpyridineMalononitrile, Dimedone/Cyclohexa-1,3-dione4-Methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromeneMulticomponent Reaction
Substituted PyridinecarbonitrileVarious reagents (e.g., phenyl isothiocyanate, malononitrile)Substituted Pyridines, 1,8-NaphthyridinesCondensation/Cyclization
Hydrazide of PyridineAcetic acid, Phenylisothiocyanate, MethylacrylatePyrazolo[3,4-b]pyridinesIntramolecular Cyclization

Derivatization Reagent in Analytical Chemistry Applications

Derivatization is a chemical modification process used in analytical chemistry to enhance the detectability and separation of analytes. sdiarticle4.comresearchgate.net This technique is particularly valuable in High-Performance Liquid Chromatography (HPLC) for compounds that lack a strong chromophore or fluorophore. researchgate.net Derivatizing agents react with specific functional groups of the target analyte to form a new compound with improved analytical properties. sdiarticle4.com

While direct applications of this compound as a derivatizing reagent are not extensively documented in the provided search results, the principles of derivatization suggest its potential. The reactivity of the pyridine nitrogen could be exploited for this purpose. For instance, reagents that specifically modify primary amines or hydroxy groups are commonly used. mdpi.com In a broader context, various derivatizing reagents are employed for different functional groups, such as 1-fluoro-2,4-dinitrobenzene for amines and alcohols, and o-phthalaldehyde for primary amines. sdiarticle4.com The goal is to introduce a moiety that allows for sensitive detection by UV-visible or fluorescence detectors. sdiarticle4.com

Applications in Catalysis and Organometallic Chemistry

The pyridine moiety is a cornerstone in the design of ligands for transition metal complexes and as a platform for organocatalysts. The electronic properties of the pyridine ring, which can be tuned by substituents, make it a versatile component in catalytic systems.

Ligand in Transition Metal Coordination Chemistry (Drawing from 4-acetylpyridine and other pyridine derivatives)

Pyridine and its derivatives are widely utilized as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgjscimedcentral.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. jscimedcentral.com This interaction is fundamental to the structure and reactivity of many coordination compounds. bccampus.ca

4-Acetylpyridine, a precursor to this compound, has been specifically studied as a ligand in transition metal complexes. For example, the magnetic properties of Co(N3)2(4-acetylpyridine)2 have been investigated, revealing a weak-ferromagnetic state. nih.gov The geometry and electronic structure of these complexes are influenced by the nature of the metal ion, the other ligands present, and the steric and electronic properties of the pyridine ligand. wikipedia.org The coordination number of the central metal ion in these complexes can vary, leading to different geometries such as octahedral, tetrahedral, and square planar. bccampus.ca

The versatility of pyridine-based ligands allows for the synthesis of a wide range of complexes with diverse applications, including in catalysis and materials science. nih.gov The ability to modify the substituents on the pyridine ring provides a means to fine-tune the properties of the resulting metal complexes. wikipedia.org

Table 2: Examples of Transition Metal Complexes with Pyridine-Based Ligands
LigandMetal IonComplex FormulaObserved Property/Application
4-AcetylpyridineCobalt(II)Co(N3)2(4-acetylpyridine)2Weak-ferromagnetism
PyridineVarious (e.g., Ru, Cr, Cu, Ni, Pd, Pt)[Ru(NH3)5py]2+, CrO3(pyridine)2, [Cu(py)4]+Varied applications in catalysis and organic chemistry
3-acetylpyridine 4N-(2-pyridyl)thiosemicarbazoneVarious-Biological activity

Catalytic Role in Acyl Transfer Reactions (Drawing from 4-dialkylaminopyridines as a related class of compounds)

4-Dialkylaminopyridines (DMAPs) are a class of highly effective catalysts for acyl transfer reactions. strategian.comnii.ac.jp Their catalytic activity is significantly greater than that of pyridine, often by a factor of 10^4. strategian.com This enhanced reactivity is attributed to the electron-donating dialkylamino group, which increases the nucleophilicity of the pyridine nitrogen. study.com

The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of the catalyst with an acylating agent, such as an acid anhydride (B1165640), to form a highly reactive N-acylpyridinium ion. study.comnih.gov This intermediate then readily transfers the acyl group to a nucleophile, such as an alcohol, regenerating the catalyst. study.com The efficiency of this process is influenced by the stability of the N-acylpyridinium intermediate and the basicity of the counteranion. nih.gov

While this compound itself is not a 4-dialkylaminopyridine, the principles of acyl transfer catalysis involving pyridine derivatives are relevant. The nucleophilicity of the pyridine nitrogen is a key factor in its ability to act as an acyl transfer catalyst. Chiral derivatives of 4-dialkylaminopyridines have been developed for asymmetric acyl transfer reactions, demonstrating the potential for fine-tuning the catalyst structure to achieve high levels of stereocontrol. nih.gov The development of bifunctional catalysts, which incorporate both a nucleophilic pyridine moiety and another functional group to facilitate the reaction, represents a sophisticated approach to catalyst design. nih.gov

Integration into Functional Materials Research

Pyridine-containing compounds are integral to the development of functional materials due to their diverse applications in nanomaterials and as ligands for organometallic compounds. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions is a key feature that is exploited in the design of functional materials with specific electronic, magnetic, or optical properties.

The incorporation of pyridine derivatives into larger molecular architectures can lead to materials with interesting properties. For instance, the self-assembly of organic cages containing pyridine units has been shown to create enzyme-like catalysts for acyl transfer reactions. nih.gov In these systems, the pyridine moieties play a crucial role in the catalytic activity.

Furthermore, the study of transition metal complexes with pyridine-based ligands, such as the previously mentioned Co(N3)2(4-acetylpyridine)2, contributes to the understanding of molecular magnetism and the design of new magnetic materials. nih.gov The ability to control the arrangement of metal ions through the use of specific ligands is a powerful strategy for creating materials with desired magnetic properties. The versatility of pyridine chemistry allows for the synthesis of a wide range of functional materials with tailored properties for various applications.

Supramolecular Architectures

This compound serves as a valuable building block in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, well-defined structures. This capability stems from its molecular structure, which allows for specific, directional, non-covalent interactions. The pyridine nitrogen atom is a key feature, acting as a hydrogen bond acceptor. This enables the formation of predictable patterns when combined with molecules that can donate hydrogen bonds, such as carboxylic acids.

Research has demonstrated the formation of crystalline complexes, known as cocrystals, between this compound and various dicarboxylic acids. These assemblies are primarily held together by strong hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom. The resulting supramolecular architectures can range from simple one-dimensional chains to more intricate three-dimensional networks, depending on the structure of the dicarboxylic acid used.

Interactive Data Table: Examples of Supramolecular Assemblies with this compound
Interacting Molecule Primary Interaction Type
Dicarboxylic AcidsO—H···N Hydrogen Bonding
Metal IonsCoordination to Pyridine Nitrogen

Potential in Polymer Chemistry (General principle for pyridine derivatives)

While specific polymers derived directly from this compound are not extensively documented, the general principles of polymer chemistry involving pyridine derivatives highlight its potential. Pyridine-containing polymers are a class of materials that have garnered significant interest for their diverse applications, owing to the unique electronic and coordination properties of the pyridine ring. unimi.itunimi.it These polymers can be designed to have the pyridine unit either as part of the main polymer chain or as a pendant group branching off it.

One promising route for incorporating this compound into a polymer is through the synthesis of a vinyl-functionalized version of the molecule. This monomer could then undergo polymerization to create a polymer with pendant this compound groups. Such a material would have tunable properties; for instance, the acetoxy groups could be chemically modified after polymerization, such as through hydrolysis to hydroxyl groups, to alter the polymer's solubility or its ability to coordinate with metal ions. This versatility makes such polymers candidates for applications in areas like catalysis, drug delivery, and the development of functional coatings.

Furthermore, pyridine-based polymers have been explored for their applications in creating porous materials for gas capture and conversion. bris.ac.uk Novel nitrogen-rich conjugated microporous polymers (CMPs) based on pyridine derivatives have been synthesized and investigated for CO₂ capture and conversion applications. bris.ac.uk The incorporation of metal-binding motifs, like the pyridine ring, into these polymers allows for the preparation of metal-containing CMPs with enhanced surface areas and CO₂ uptake capacities. bris.ac.uk

Interactive Data Table: Potential Polymerization Strategies for Pyridine Derivatives
Strategy Description
Functional Monomer Synthesis of a polymerizable monomer containing the pyridine unit.
Post-Polymerization Modification Chemical alteration of the pyridine-containing polymer to introduce new functionalities.
Cross-Coupling Reactions Use of reactions like the Buchwald-Hartwig cross-coupling to create conjugated microporous polymers. bris.ac.uk

Development of Coordination Compounds for Specific Chemical Transformations

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions to form coordination compounds. wikipedia.orgnih.gov These metal complexes are of significant interest in the field of catalysis, where they can facilitate a wide range of chemical transformations. unimi.itunimi.it The introduction of a pyridine moiety into the skeleton of a ligand can affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. unimi.itunimi.it

The electronic nature of the pyridine ring can be subtly influenced by the substituent at the 4-position. In the case of this compound, the acetoxy group acts as an electron-withdrawing group, which can modulate the electron density on the nitrogen atom and, consequently, the strength of its coordination to a metal center. This tuning of electronic properties is crucial for optimizing the catalytic activity of the resulting metal complex.

Palladium(II) complexes with pyridine derivatives, for example, have been effectively used as catalysts in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic efficiency of these complexes can be correlated with the basicity of the pyridine ligand. acs.orgacs.org Similarly, coordination compounds of other transition metals, such as copper and iron, with pyridine-based ligands are known to catalyze various oxidation reactions. The specific structure of the ligand, including the steric and electronic effects of its substituents, plays a critical role in determining the selectivity and efficiency of the catalyzed reaction.

Interactive Data Table: Catalytic Applications of Pyridine-Based Coordination Compounds
Metal Center Example Catalytic Reaction
Palladium (Pd)Suzuki-Miyaura Coupling, Heck Coupling acs.org
Copper (Cu)Oxidative Coupling Reactions unimi.it
Iron (Fe)Oxidation Reactions

Q & A

Q. How to ensure reproducibility in this compound research publications?

  • Methodological Answer : Adhere to Analytical Chemistry reporting guidelines :
  • Provide raw NMR/FT-IR data as supplementary material.
  • Disclose instrument parameters (e.g., HPLC column lot number).
  • Use CONSORT flow diagrams for in vivo studies .

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